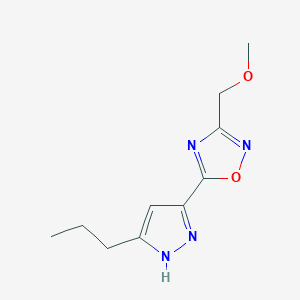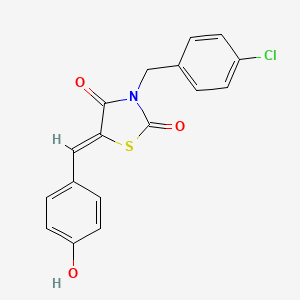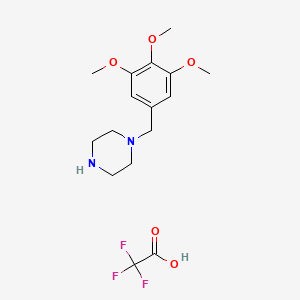
3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain metal ions through coordination bonds, leading to changes in its fluorescence properties. In addition, its electron transport properties are thought to be related to its molecular structure and the interactions between its constituent atoms.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection. In addition, its good electron transport properties make it a potential candidate for use in organic electronic devices.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and optimize its use in metal ion detection and organic electronic devices.
Another potential direction is to explore its potential applications in biological systems. For example, it could be used as a fluorescent probe for imaging certain biological molecules or as a component in organic electronic devices for interfacing with biological systems.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Synthesemethoden
There are several methods of synthesizing 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 1,3-dipolar cycloaddition of an azide and an alkyne. This method has been used to synthesize this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to have high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Another potential application of this compound is in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-5-(5-propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-7-5-8(13-12-7)10-11-9(6-15-2)14-16-10/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVIRRCXBTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)
![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055525.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5055543.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![2,5,7-trimethylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B5055563.png)
![2-phenyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5055565.png)
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

